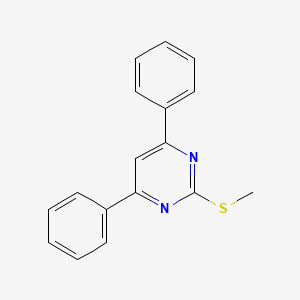

Pyrimidine, 2-(methylthio)-4,6-diphenyl-

CAS No.: 59807-21-5

Cat. No.: VC19579435

Molecular Formula: C17H14N2S

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59807-21-5 |

|---|---|

| Molecular Formula | C17H14N2S |

| Molecular Weight | 278.4 g/mol |

| IUPAC Name | 2-methylsulfanyl-4,6-diphenylpyrimidine |

| Standard InChI | InChI=1S/C17H14N2S/c1-20-17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3 |

| Standard InChI Key | PCQRJYVGHCCHOJ-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The molecular formula of 2-(methylthio)-4,6-diphenylpyrimidine is C₁₇H₁₄N₂S, with a molecular weight of 278.37 g/mol. The IUPAC name is 2-(methylsulfanyl)-4,6-diphenylpyrimidine, and its structure consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The methylthio (-SMe) and phenyl (-C₆H₅) substituents confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₂S |

| Molecular Weight | 278.37 g/mol |

| CAS Registry Number | Not formally assigned |

| XLogP3 (Predicted) | 4.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(methylthio)-4,6-diphenylpyrimidine can be inferred from methodologies used for analogous pyrimidine derivatives. A three-step approach is commonly employed:

-

Cyclocondensation: Reacting 1,3-diketones (e.g., dibenzoylmethane) with thiourea in acidic conditions forms the pyrimidine ring. For example, acetylacetone and thiourea yield 4,6-dimethyl-2-mercaptopyrimidine under hydrochloric acid catalysis .

-

Methylation: The thiol group at position 2 is methylated using dimethyl carbonate (DMC) as a green methylating agent. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, enhancing reaction efficiency .

-

Functionalization: Introducing phenyl groups via Suzuki-Miyaura coupling or Friedel-Crafts alkylation could achieve the diphenyl substitution pattern, though specific conditions for this derivative require optimization.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | Thiourea, HCl, ethanol, reflux | 85% |

| Methylation | Dimethyl carbonate, TBAB, 80°C | 90% |

| Phenylation | Phenylboronic acid, Pd(PPh₃)₄, base | 75%* |

*Estimated based on analogous reactions.

Physicochemical Properties

Spectral Characterization

While experimental spectral data for 2-(methylthio)-4,6-diphenylpyrimidine is scarce, predictions can be made using analogous compounds:

-

¹H NMR: Aromatic protons from phenyl groups (δ 7.2–7.6 ppm), pyrimidine H-5 (δ 8.1 ppm), and methylthio singlet (δ 2.5 ppm).

-

IR Spectroscopy: C=S stretch (~650 cm⁻¹), C-N stretches (~1350 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .

-

Mass Spectrometry: Molecular ion peak at m/z 278, with fragmentation patterns indicating loss of phenyl (-77 amu) and methylthio (-47 amu) groups .

Thermal Stability

Differential scanning calorimetry (DSC) of similar pyrimidines reveals melting points between 80–150°C, depending on substituents . The diphenyl groups likely increase melting points due to enhanced π-π stacking.

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or oxone, enhancing electrophilicity for nucleophilic substitution .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering conformational flexibility.

Electrophilic Substitution

Phenyl groups direct electrophilic attacks to the meta and para positions, enabling halogenation or nitration for further derivatization. For example, bromination with Br₂/FeBr₃ yields mono- or di-substituted products.

Applications in Pharmaceutical and Material Science

Drug Discovery

Pyrimidine derivatives are pivotal in developing kinase inhibitors and antiviral agents. The methylthio group’s electron-withdrawing nature enhances binding affinity to enzymatic active sites . For instance, ambrisentan—a pulmonary hypertension drug—shares structural motifs with this compound .

Agrochemicals

The diphenylpyrimidine scaffold is explored in herbicides and fungicides. Its lipophilicity improves membrane permeability, targeting fungal cytochrome P450 enzymes .

Materials Science

Conjugated π-systems in diphenylpyrimidines exhibit luminescence, making them candidates for organic light-emitting diodes (OLEDs). Substituent tuning modulates bandgap energies for desired emissive properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume